![molecular formula C9H10N2O4 B1342067 2-[Methyl(2-nitrophenyl)amino]acetic acid CAS No. 31918-24-8](/img/structure/B1342067.png)

2-[Methyl(2-nitrophenyl)amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

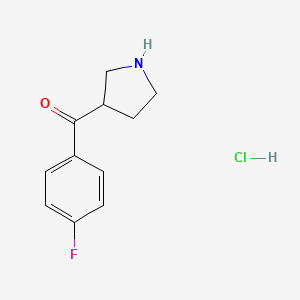

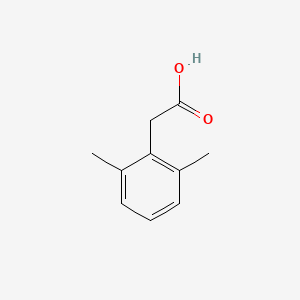

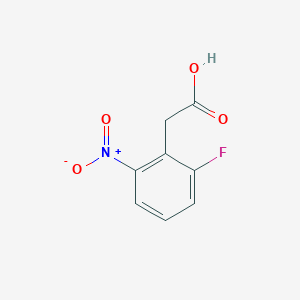

2-[Methyl(2-nitrophenyl)amino]acetic acid is a chemical compound that is part of a broader class of organic compounds containing a nitrophenyl moiety. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The papers provided discuss various related compounds and their synthesis, which can shed light on the methods and challenges associated with synthesizing such chemicals.

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, involves base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives . This method has been shown to be useful for creating a variety of compounds, including dihydropaullone, and can be further adapted to produce indoles and other indole-fused heterocycles. Another study describes the synthesis of (2-methyl-3-nitrophenyl)acetic acid, an important intermediate of Ropinirol, using 2-methyl-3-nitrobenzaldehyde as a starting material . This process involves ring closure and oxidation, highlighting a different approach to synthesizing nitrophenyl-acetic acid derivatives.

Molecular Structure Analysis

While the papers do not directly describe the molecular structure of 2-[Methyl(2-nitrophenyl)amino]acetic acid, they do provide insights into the structure of similar compounds. The presence of the nitro group and the acetic acid moiety in these compounds suggests that they would have similar reactivity and electronic properties. The molecular structure of these compounds is crucial for their potential biological activity and their reactivity in chemical synthesis.

Chemical Reactions Analysis

The electrochemical reduction of o-nitrophenylthioacetic derivatives is discussed in one of the papers . This study provides information on the reduction of esters in ammoniacal buffer, leading to the production of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. The electrochemical behavior of phenylhydroxylamines and azoxy compounds is also investigated, which is relevant to understanding the reactivity of nitrophenyl-acetic acid derivatives in reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[Methyl(2-nitrophenyl)amino]acetic acid can be inferred from related compounds. For instance, the synthesis of 2-(2-nitrophenoxy) acetic acid involves the use of 2-nitrophenol and methyl 2-chloroacetate, with potassium carbonate as a catalyst . The reaction conditions, such as temperature and the amount of sodium hydroxide, significantly affect the yield, indicating the sensitivity of these compounds to reaction conditions. These properties are important for the practical synthesis and application of the compound in industrial processes.

科学的研究の応用

Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are pivotal in addressing water scarcity and the environmental accumulation of recalcitrant compounds. Research has shown that AOPs can effectively degrade acetaminophen (ACT) in aqueous media, generating various by-products including acetic acid. This study highlights the significance of understanding the degradation pathways, kinetics, and mechanisms of such compounds in AOPs, potentially contributing to enhanced treatment methodologies for pharmaceutical contaminants in water sources (Qutob et al., 2022).

Colorimetric Analysis in Clinical Pathology

The development of colorimetric methods for estimating biochemical compounds in clinical samples is an area of significant interest. Research on the use of aminoacetic acid in color reactions, specifically for acetoacetic acid estimation, underscores the chemical's utility in enhancing and stabilizing color production for diagnostic purposes. This application is critical in the routine estimation of acetoacetate in clinical settings, demonstrating the versatility of aminoacetic acid derivatives in biochemical analysis (Schilke & Johnson, 1965).

Environmental and Health Impacts of Herbicide Toxicity

The study of the environmental and health impacts of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has highlighted the critical need for understanding the toxicological profiles of chemical compounds. Through a scientometric review, this research provides insights into global trends and gaps in the study of 2,4-D toxicity and mutagenicity, emphasizing the importance of further research on the molecular biology, human exposure assessment, and degradation studies of herbicides. This underscores the broader implications of chemical toxicity studies in environmental science and public health (Zuanazzi et al., 2020).

作用機序

Target of Action

The primary targets of 2-[Methyl(2-nitrophenyl)amino]acetic acid are currently unknown. This compound belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

特性

IUPAC Name |

2-(N-methyl-2-nitroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAUDDLPJMAILT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602269 |

Source

|

| Record name | N-Methyl-N-(2-nitrophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(2-nitrophenyl)amino]acetic acid | |

CAS RN |

31918-24-8 |

Source

|

| Record name | N-Methyl-N-(2-nitrophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)

![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)